N-succinimidyl propionate
Description
Overview of Activated Ester Chemistry and N-Hydroxysuccinimide (NHS) Esters
The functionality of N-succinimidyl propionate (B1217596) is rooted in the principles of activated ester chemistry, a cornerstone of modern bioconjugation. In this context, a carboxylic acid is rendered more reactive towards nucleophiles, particularly the primary amines found in proteins and peptides. thermofisher.com This "activation" is crucial because direct reaction between a carboxylic acid and an amine under physiological conditions is generally unfavorable.
N-Hydroxysuccinimide (NHS) esters are a prominent class of activated esters widely employed for this purpose. thieme-connect.com They are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS). chemicalbook.comwikipedia.org This process creates an ester that is sufficiently stable to be isolated and stored, yet highly reactive towards primary amines at a slightly alkaline pH (typically 8.3-8.5). chemicalbook.comlumiprobe.com The reaction results in the formation of a stable amide bond between the carboxylic acid-containing molecule and the amine-containing biomolecule, with NHS being released as a byproduct. thermofisher.com The stability of NHS esters towards hydrolysis, coupled with their high reactivity and the low toxicity of the byproducts, has made them one of the most utilized reagents in bioconjugation. chemicalbook.com
Significance of N-Succinimidyl Propionate as a Reagent in Bioconjugation and Functionalization Strategies
This compound is a specific type of NHS ester, where the activated carboxylic acid is propionic acid. Its primary role is to introduce a propionyl group onto a target molecule, a process known as propionylation. This is particularly useful for attaching a small, stable chemical tag to a biomolecule.
The key application of NSP lies in its ability to react with primary amines (–NH2), which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.com This reaction is a cornerstone of bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. thermofisher.com For instance, tritiated NSP ([³H]NSP) has been used to label peptides like Neuromedin S, enabling radioreceptor binding assays and metabolic tracking studies. acs.org This highlights NSP's role in creating probes for biological research.
Furthermore, NSP and its derivatives are integral to more complex functionalization strategies. For example, heterobifunctional reagents containing an NHS ester group, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are used to link different types of molecules. portlandpress.com One end of SPDP reacts with amines, while the other end, containing a disulfide bond, can react with thiols. portlandpress.com This allows for the reversible conjugation of proteins to other proteins or to surfaces. portlandpress.comresearchgate.net
Scope and Research Relevance of this compound Derivatives in Academic Inquiry
The fundamental structure of this compound has been adapted to create a wide array of derivatives with diverse applications in scientific research. These derivatives often retain the amine-reactive NHS ester but incorporate other functional groups, expanding their utility.
One significant area of research is in the development of linkers for antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). medchemexpress.com For instance, N-Succinimidyl 3-(bromoacetamido)propionate is a derivative used in the synthesis of these therapeutic agents. medchemexpress.com
Another area of active investigation involves the use of NSP derivatives in materials science and nanotechnology. For example, they have been used to functionalize nanoparticles for various applications, including cell sorting and magnetic resonance imaging. google.com The ability to attach biomolecules to nanoparticles via NSP-based linkers is crucial for creating targeted diagnostic and therapeutic agents. researchgate.net
Furthermore, labeled versions of NSP derivatives are synthesized for disposition studies of biologics. nih.gov For example, carbon-14 (B1195169) labeled N-succinimidyl-3-maleimidopropionate has been prepared to track the fate of PEGylated biologics in the body. nih.gov Research also extends to the synthesis of novel boron-containing heterobifunctional agents for potential use in boron neutron capture therapy. acs.org
The versatility of the N-succinimidyl ester chemistry ensures that NSP and its derivatives will continue to be valuable tools in a wide range of scientific disciplines, from fundamental protein chemistry to the development of next-generation therapeutics and diagnostics.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO₄ | scbt.comnih.gov |
| Molecular Weight | 171.15 g/mol | scbt.comnih.gov |
| CAS Number | 30364-55-7 | scbt.comnih.gov |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) propanoate | nih.gov |
| Alternate Names | 1-(propionyloxy)pyrrolidine-2,5-dione, N-(Propionyloxy)succinimide | scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBXERNXVFUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952712 | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-55-7, 862415-66-5 | |
| Record name | N-(Propionyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 862415-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Approaches of N Succinimidyl Propionate
General Synthetic Routes for N-Succinimidyl Propionate (B1217596)
N-succinimidyl propionate (NSP) is a valuable chemical compound utilized for introducing a propionate group into molecules, particularly proteins. The synthesis of NSP and its derivatives often involves the reaction of propionic acid or its derivatives with N-hydroxysuccinimide (NHS) to form an active NHS ester. This ester is highly reactive toward primary amino groups found in proteins, such as the side chain of lysine (B10760008) residues, resulting in the formation of a stable amide bond.
A common method for preparing N-succinimidyl esters is through the condensation of a carboxylic acid with N-hydroxysuccinimide using a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC). amanote.com This general procedure is widely applicable for creating various activated esters for bioconjugation purposes.
Preparation of Functionalized this compound Derivatives for Specific Research Applications
The versatility of the this compound scaffold allows for the incorporation of various functional groups, enabling a wide range of applications in scientific research. These derivatives are tailored for specific purposes such as protein thiolation, crosslinking, and isotopic labeling.
Synthesis of N-Succinimidyl Thiopropionate and Acetylated Thiopropionate Derivatives
N-succinimidyl S-acetylthiopropionate (SATP) is a reagent used to introduce protected thiol groups into proteins and other molecules. The synthesis of SATP and related derivatives provides a means to thiolate molecules in a controlled manner. The acetyl group protects the thiol from reacting prematurely and can be removed under mild conditions to expose the reactive sulfhydryl group. This functionality is crucial for applications involving thiol-specific chemistries, such as the formation of disulfide bonds or conjugation to maleimide-activated molecules.
The S-acyl-3-thiopropyl (SATP) group, derived from allylic esters of phosphonates, has been synthesized and demonstrated to be enzyme-labile. nih.gov This characteristic makes it a useful component in the design of prodrugs. nih.gov
| Reagent | Description | Application |
| N-succinimidyl S-acetylthiopropionate (SATP) | A reagent for introducing protected thiol groups. | Protein thiolation, prodrug synthesis. nih.gov |
Preparation of Pyridyldithio-Containing this compound Derivatives (e.g., SPDP)
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinking agent that contains both an amine-reactive N-hydroxysuccinimide ester and a thiol-reactive pyridyldithio group. portlandpress.comcapes.gov.br This allows for the covalent linkage of molecules containing amino groups to molecules containing thiol groups. portlandpress.comcapes.gov.br
The synthesis of SPDP involves creating a molecule with these two distinct reactive ends. portlandpress.comcapes.gov.br The NHS ester reacts with primary amines, while the pyridyldithio group can react with a free sulfhydryl group to form a disulfide bond. portlandpress.comcapes.gov.br A key feature of this linkage is that the disulfide bond is cleavable by reducing agents like dithiothreitol (B142953) (DTT), allowing for the reversible conjugation of molecules. portlandpress.comcapes.gov.braxispharm.com The reaction of SPDP with a thiol releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. glpbio.com
SPDP and its derivatives are widely used for:
Protein thiolation: Introducing thiol groups into proteins that lack them. portlandpress.comcapes.gov.br
Protein-protein conjugation: Creating conjugates of different proteins, such as enzyme-antibody conjugates. portlandpress.comcapes.gov.br
Antibody-drug conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy. glpbio.com
The synthesis of a silicon–phosphorus–nitrogen flame retardant, di-(trimethoxysilylpropyl) spirocyclic pentaerythritol (B129877) bisphosphorate (SPDP-PTMS), has also been reported. researchgate.net
| Reagent | Reactive Groups | Key Feature | Common Applications |
| SPDP | NHS ester (amine-reactive), Pyridyldithio (thiol-reactive) | Forms a cleavable disulfide bond | Protein thiolation, Protein-protein conjugation, Antibody-drug conjugates. portlandpress.comcapes.gov.brglpbio.com |
Elaboration of Hydroxyphenyl-Containing this compound Derivatives (e.g., Bolton-Hunter Reagent)
The Bolton-Hunter reagent, chemically known as N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP), is a key compound for the indirect radioiodination of proteins and peptides. amanote.comnih.govportlandpress.comsigmaaldrich.comkrackeler.comgbiosciences.com Its synthesis involves the condensation of 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide. amanote.com
The significance of the Bolton-Hunter reagent lies in its ability to label proteins that may be sensitive to direct iodination methods, which can cause oxidative damage, or that lack accessible tyrosine residues for direct labeling. revvity.comfishersci.comgbiosciences.com The reagent itself is first iodinated, typically with Iodine-125, to form N-succinimidyl-3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate. revvity.com This iodinated active ester is then reacted with the primary amino groups of the target protein, forming a stable amide linkage. revvity.comgbiosciences.comresearchgate.net A water-soluble version, Sulfo-SHPP, is also available and is particularly useful for labeling cell surface proteins without permeating the cell membrane. fishersci.comgbiosciences.com
The use of the Bolton-Hunter reagent offers a milder alternative to direct iodination techniques, thereby preserving the biological activity of sensitive proteins. revvity.comspringernature.com
| Reagent Name | Chemical Name | Primary Use |
| Bolton-Hunter Reagent | N-succinimidyl 3-(4-hydroxyphenyl)propionate (SHPP) | Indirect radioiodination of proteins and peptides. amanote.comrevvity.comgbiosciences.com |
| Iodinated Bolton-Hunter Reagent | N-succinimidyl-3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate | Radio-labeling of proteins and peptides. revvity.com |
| Water-Soluble Bolton-Hunter Reagent | Sulfo-SHPP | Iodination of cell surface proteins. fishersci.comgbiosciences.com |
Isotopic Labeling Strategies for this compound ([³H]NSP, [¹⁴C]-NSP)
Isotopically labeled this compound, such as [³H]NSP and [¹⁴C]-NSP, are crucial tools for a variety of biochemical and pharmacological studies. nih.gov These radiolabeled compounds allow for the sensitive detection and quantification of molecules to which they are conjugated.
[³H]NSP (N-succinimidyl-[2,3-³H]propionate) is a widely used reagent for introducing a tritium (B154650) label into proteins and peptides. nih.govchelatec.comacs.orgnih.gov This is achieved by reacting [³H]NSP with the primary amino groups of the target molecule. acs.orgrsc.orgacs.org This method has been successfully applied to label a variety of proteins, including histones, non-histone proteins, and neuropeptides like neuromedin S. nih.govacs.orgresearchgate.net The resulting tritiated proteins can be used in radioreceptor binding assays and metabolic pathway tracking. acs.org Commercially available [³H]NSP often has a high molar activity, enabling sensitive detection. moravek.comnovandi.sevitrax.com
[¹⁴C]-NSP is used for similar purposes, with the carbon-14 (B1195169) label providing an alternative to tritium. A notable application is in the synthesis of [1-¹⁴C]N-succinimidyl-3-maleimidopropionate, a linker molecule used in the preparation of PEGylated biologics for disposition studies. researchgate.netnih.gov The synthesis of this linker has been optimized to improve the yield of the desired labeled product. researchgate.netnih.gov
| Isotope | Labeled Compound | Application |
| Tritium (³H) | [³H]this compound ([³H]NSP) | Labeling proteins and peptides for binding assays and metabolic studies. nih.govchelatec.comacs.orgnih.gov |
| Carbon-14 (¹⁴C) | [1-¹⁴C]N-succinimidyl-3-maleimidopropionate | Synthesis of linkers for PEGylated biologics to be used in disposition studies. researchgate.netnih.gov |
Development of Other Conjugable this compound Derivatives (e.g., Maleimido, Bromoacetamido, Propargyloxy)
To expand the toolkit for bioconjugation, various other functional groups have been incorporated into the this compound framework. These derivatives enable specific and efficient coupling to different reactive partners.
Maleimido derivatives , such as N-succinimidyl 3-maleimidopropionate (SMP), are bifunctional crosslinkers. acs.org The succinimidyl ester reacts with primary amines, while the maleimide (B117702) group reacts specifically with sulfhydryl groups (thiols). acs.org This allows for the precise coupling of amine-containing molecules to thiol-containing molecules. acs.org SMP has been used in the synthesis of hemoglobin-human serum albumin clusters. acs.org
Bromoacetamido and propargyloxy derivatives further broaden the scope of conjugation reactions. Bromoacetamido groups are reactive towards thiols, similar to maleimides. Propargyloxy groups introduce an alkyne functionality, which can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is widely used for bioconjugation.
JenKem Technology provides large-scale manufacturing of Maleimide PEG24 Succinimidyl Propionate (MAL-PEG24-SPA) linkers for applications like Antibody Drug Conjugates (ADCs). jenkemusa.com
Precursor Chemistry and Advanced Labeled Compound Synthesis
The synthesis of this compound (NSP) and its derivatives relies on fundamental reactions of carboxylic acids with N-hydroxysuccinimide (NHS) to form an active ester. This activated ester is then amenable to reaction with nucleophiles, most commonly primary amines. The versatility of this core chemistry allows for the incorporation of various functionalities and isotopic labels, making NSP a valuable tool in bioconjugation and molecular tracking studies.
The general synthetic approach involves the activation of a propionic acid derivative with N-hydroxysuccinimide, often facilitated by a coupling agent like a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC). google.com This method is a cornerstone of peptide chemistry and has been widely adapted for creating bioconjugation reagents. google.com The precursors for NSP and its derivatives are typically the corresponding carboxylic acid and N-hydroxysuccinimide.
Table 1: Key Precursors for this compound and Related Compounds Press on the interactive buttons to learn more about the precursors for this compound and related compounds.
Precursor
| Precursor Compound | Resulting Moiety/Compound | Reference |
|---|---|---|
| Propionic Acid | This compound | novandi.se |
| 3-Maleimidopropionic acid | N-Succinimidyl-3-maleimidopropionate | researchgate.netnih.gov |
| 3-(4-hydroxyphenyl)propionic acid | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | sigmaaldrich.comportlandpress.comnih.gov |
| N-Hydroxysuccinimide | Succinimidyl Ester Group | google.comchemsrc.com |
The synthesis of isotopically labeled this compound is crucial for its application in metabolic and disposition studies of biomolecules. Both Carbon-14 (¹⁴C) and Tritium (³H) labeled versions have been synthesized, enabling sensitive detection and quantification.
Carbon-14 Labeled Synthesis
A significant application for labeled NSP is in the study of PEGylated biologics. A synthetic route for [1-¹⁴C]N-succinimidyl-3-maleimidopropionate, a related linker molecule, has been developed starting from potassium cyanide ([¹⁴C]KCN). researchgate.netnih.gov This multi-step synthesis was optimized to significantly improve the yield of the final labeled product. researchgate.netnih.gov The process involved five steps, starting with 100 mCi of [¹⁴C]KCN to ultimately produce 55 mCi of the desired labeled linker molecule. nih.gov This labeled compound is instrumental in tracking the linker's fate in biological systems. researchgate.net
Tritium Labeled Synthesis
Tritium-labeled this compound ([³H]NSP) is widely used for introducing a radioactive tag into peptides and proteins at primary amine sites. researchgate.netacs.org The synthesis and application of [³H]NSP have been explored for labeling neuropeptides like Neuromedin S (NMS) for use in radioreceptor binding assays and metabolic pathway monitoring. researchgate.netacs.orgnih.gov
The derivatization of NMS with nonradioactive NSP demonstrated that conjugation can occur at the N-terminal amine (Ile-1) and the primary amines on lysine residues (Lys-15 and Lys-16). acs.orgacs.org Subsequent tritium labeling using [³H]NSP successfully yielded the tritiated peptide. researchgate.netnih.gov The reaction achieved a radiochemical purity of over 95% and a high molar activity, providing a valuable tool for neuropharmacological research. acs.orgnih.gov
Table 2: Properties of Labeled this compound ([³H]NSP) Press on the interactive buttons to learn more about the properties of labeled this compound.
Property
| Property | Value | Reference |
|---|---|---|
| Alternate Name | NSP, [propionate-2,3-³H]this compound | novandi.semoravek.com |
| Molar Activity | >80 Ci/mmol; 40-80 Ci/mmol | novandi.semoravek.com |
| Radiochemical Purity | ≥ 97% | moravek.com |
| Concentration | 1-2 mCi/mL | novandi.semoravek.com |
| Storage | -20°C in Ethyl acetate (B1210297) (EtOAc):heptane or hexane:ethyl acetate solution | novandi.semoravek.com |
The synthesis of these advanced labeled compounds underscores the chemical robustness and versatility of the succinimidyl ester chemistry platform. By starting with isotopically labeled precursors, researchers can generate high-purity, high-activity probes essential for modern biochemical and pharmaceutical research.
Reaction Mechanisms and Kinetics of N Succinimidyl Propionate Reactivity
Mechanistic Understanding of Nucleophilic Acylation with Primary Amines
The primary reaction of N-succinimidyl propionate (B1217596) involves the nucleophilic acylation of primary aliphatic amines. glenresearch.com This process is a cornerstone of its utility in covalently modifying proteins and other biomolecules. glenresearch.com The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. chemistrysteps.com
The process begins when the primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester group in N-succinimidyl propionate. This attack leads to the formation of a transient tetrahedral intermediate. glenresearch.comchemistrysteps.com Subsequently, this intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the propionate moiety and the amine-containing molecule. glenresearch.comchemistrysteps.com While other nucleophiles like hydroxyl and sulfhydryl groups can also react with NHS esters, the resulting ester and thioester bonds are considerably less stable and can be hydrolyzed or displaced by amines. glenresearch.com
The reactivity of the primary amine is dependent on its deprotonated state, as the free electron pair on the nitrogen is required for the nucleophilic attack. nih.gov This makes the reaction highly pH-dependent, a factor that will be discussed in more detail in a later section.
Examination of Competing Aminolysis and Hydrolysis Pathways in Aqueous Environments
In aqueous environments, the desired aminolysis (reaction with amines) of this compound faces a significant competing reaction: hydrolysis. nih.govacs.orgacs.org Both reactions involve a nucleophilic attack on the ester's carbonyl carbon. In aminolysis, the nucleophile is the primary amine, while in hydrolysis, it is a water molecule or a hydroxide (B78521) ion. glenresearch.comnih.govacs.org
The hydrolysis of the NHS ester leads to the regeneration of the propionic acid carboxyl group and the release of N-hydroxysuccinimide, effectively inactivating the reagent for amine coupling. nih.govkorambiotech.comthermofisher.com This competition between aminolysis and hydrolysis is a critical factor influencing the efficiency of any labeling or crosslinking experiment. nih.govacs.org
Studies on similar N-hydroxysuccinimide esters have shown that the rate of hydrolysis is significantly influenced by the pH of the solution. nih.govacs.orgnih.gov In some cases, particularly under conditions of low protein concentration and near-physiological pH, the rate of hydrolysis can be orders of magnitude higher than the rate of aminolysis. nih.govacs.orgnih.gov For instance, one study found the heterogeneous aminolysis rate constant (k_a) to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant (k_h). nih.govacs.orgnih.gov This suggests that under certain conditions, physical adsorption of proteins to a surface may be more likely than covalent linkage via the NHS ester. nih.govnih.gov
Kinetic Analysis of this compound Reactions
Kinetic studies provide quantitative insights into the rates of aminolysis and hydrolysis of N-succinimidyl esters. For the aminolysis of an NHS ester in an aqueous buffer system, the reaction can be described under pseudo-first-order conditions. acs.orgmst.edu The observed rate constant often fits a rate expression that is dependent on the concentration of the free amine. acs.orgmst.edu
The rate of hydrolysis is also a key kinetic parameter. The half-life of hydrolysis for NHS esters is highly dependent on pH. For example, some studies indicate a half-life of 4-5 hours at pH 7 and 0°C, which decreases to just 10 minutes at pH 8.6 and 4°C. korambiotech.comthermofisher.com Another source suggests a hydrolysis half-life of around 20 minutes for a similar NHS ester. creativepegworks.com
A study involving the reaction of this compound with human factor Xa at pH 8.0 demonstrated a first-order decay of activity with a rate constant of 0.64 min⁻¹. nih.gov This highlights the rapid kinetics of the modification reaction under specific conditions.
The table below summarizes kinetic data for related N-hydroxysuccinimide esters, providing a comparative view of their reactivity.
| Reaction | Compound | Conditions | Rate Constant / Half-life | Reference |
| Aminolysis | This compound with Factor Xa | pH 8.0, 0.25 mM NSP | k = 0.64 min⁻¹ | nih.gov |
| Hydrolysis | Homobifunctional NHS-ester | pH 7.0, 0°C | t₁/₂ = 4-5 hours | korambiotech.comthermofisher.com |
| Hydrolysis | Homobifunctional NHS-ester | pH 8.6, 4°C | t₁/₂ = 10 minutes | korambiotech.comthermofisher.com |
| Hydrolysis | PEG NHS ester | Not specified | t₁/₂ ≈ 20 minutes | creativepegworks.com |
| Adlayer Hydrolysis | Dithiobis(succinimidyl propionate) monolayer | pH 8.50, 50 mM borate (B1201080) buffer | >50% loss in < 480 s | nih.govacs.org |
Parameters Influencing Coupling Efficiency (pH, Solvent Effects, Concentration)
Several parameters critically influence the efficiency of the coupling reaction between this compound and primary amines.
pH: The pH of the reaction medium is arguably the most critical factor. nih.govlumiprobe.com The reaction with primary amines is optimal in the pH range of 7 to 9. glenresearch.comavantorsciences.com At lower pH values, the primary amino groups are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.com Conversely, at higher pH values (above 8.5-9), the rate of hydrolysis of the NHS ester increases dramatically, leading to a significant reduction in the yield of the desired amide product. korambiotech.comthermofisher.comlumiprobe.com Therefore, a careful balance must be struck to ensure a sufficient concentration of deprotonated amine while minimizing the competing hydrolysis reaction. lumiprobe.com
Solvent Effects: The choice of solvent can also impact the reaction. This compound and similar non-sulfonated NHS esters are often insoluble in water and must first be dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. glenresearch.comthermofisher.com The presence of these organic solvents can influence the reaction kinetics and the solubility of the reactants. creativepegworks.comacs.org It is crucial to use high-quality, amine-free solvents to avoid unwanted side reactions. lumiprobe.com
Concentration: The concentration of both the this compound and the amine-containing molecule affects the reaction rate. A higher concentration of reactants can lead to a faster reaction rate. However, for some cross-linkers with low aqueous solubility, the reaction must be conducted at low concentrations (e.g., ≤0.1 mM). acs.orgacs.org Using a more soluble analog can permit reactions at significantly higher concentrations, thereby improving throughput. acs.org A large excess of the NHS ester is often used to overcome the competing hydrolysis reaction, especially when labeling proteins in aqueous solutions. creativepegworks.com
Applications of N Succinimidyl Propionate in Bioconjugation and Chemical Biology Research
Strategies for Protein and Peptide Chemical Modification and Labeling
The modification of proteins and peptides with small molecules is a cornerstone of chemical biology, providing tools to probe and manipulate biological systems. arizona.edu N-succinimidyl propionate (B1217596) serves as a key reagent in this context, primarily through its ability to react with amine groups.
N-succinimidyl esters, such as N-succinimidyl propionate, are highly reactive towards primary amines, forming stable amide bonds. academie-sciences.fracs.orgcreative-biostructure.com In proteins and peptides, the most accessible primary amines are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. acs.orgcreative-biostructure.com This reactivity makes this compound and its derivatives effective reagents for labeling and modifying these biomolecules.
The reaction, known as aminolysis, is typically carried out in an aqueous medium at a pH of 7 or higher, where the amine groups are deprotonated and thus more nucleophilic. academie-sciences.fr While hydrolysis of the NHS ester can be a competing reaction in aqueous solutions, the rate of aminolysis is significantly faster, allowing for efficient conjugation. academie-sciences.fracs.org The resulting amide bond is highly stable, ensuring that the attached label or modification remains covalently bound to the protein or peptide. acs.org
An example of this application is the use of N-succinimidyl-[2,3-³H]-propionate ([³H]NSP) to introduce a radioactive tritium (B154650) label onto proteins and peptides. nih.govnih.gov This has been demonstrated with a variety of proteins, including histones, nonhistone proteins, and salivary gland proteins. nih.gov The low molecular weight of the propionate group minimizes the perturbation to the protein's structure and function. nih.govacs.org
A study on the neuropeptide neuromedin S (NMS) explored the use of [³H]NSP for radiolabeling. acs.orgresearchgate.net The researchers were able to achieve derivatization at the three available primary amines: the N-terminal isoleucine-1 (Ile-1), lysine-15 (Lys-15), and lysine-16 (Lys-16). acs.orgacs.orgresearchgate.net Similarly, human peptide YY (hPYY) was successfully propionylated at the lysine-4 residue using succinimidyl propionate. acs.org
| Biomolecule | This compound Derivative | Target Residues | Reference |
|---|---|---|---|
| Histones, Nonhistone proteins | N-succinimidyl-[2,3-³H]-propionate ([³H]NSP) | Lysine residues, N-terminal amines | nih.gov |
| Neuromedin S (NMS) | [³H]NSP | Ile-1, Lys-15, Lys-16 | acs.orgacs.orgresearchgate.net |
| Human Peptide YY (hPYY) | Succinimidyl propionate | Lys-4 | acs.org |
Site-specific derivatization aims to attach a label or modifying group to a precise location within a biomolecule. This is crucial for maintaining the biological activity of the molecule and for obtaining unambiguous results in downstream applications. While this compound itself reacts with all accessible primary amines, strategies can be employed to achieve a degree of site-specificity.
One approach relies on the differential reactivity of amine groups based on their local environment and pKa values. The N-terminal α-amine generally has a lower pKa than the ε-amino group of lysine, allowing for preferential labeling at the N-terminus by carefully controlling the reaction pH.
Another strategy involves the use of heterobifunctional crosslinkers that contain an N-succinimidyl ester at one end and a different reactive group at the other. For instance, N-succinimidyl-3-maleimidopropionate contains both an amine-reactive NHS ester and a thiol-reactive maleimide (B117702) group, allowing for the specific conjugation of two different biomolecules or the introduction of a specific functionality at a cysteine residue after reacting with an amine. epfl.chscispace.com
Furthermore, enzymatic methods can provide exquisite site-specificity. creative-biostructure.com Enzymes like sortase A and transglutaminases recognize specific peptide sequences and catalyze the formation of a covalent bond at that site. creative-biostructure.com While not directly involving this compound in the enzymatic step, the probes or molecules being attached may have been previously functionalized using NHS ester chemistry.
Genetic engineering can also be used to introduce or remove specific amino acid residues, such as lysine or cysteine, at desired locations, thereby controlling the sites of conjugation. acs.org
The covalent attachment of probes to biomolecules via reagents like this compound enables a wide array of research applications.
Fluorescent Probes: Fluorescently labeled proteins and peptides are instrumental in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. arizona.educreative-biostructure.com For example, N-succinimidyl esters of fluorescent dyes like rhodamine and cyanine (B1664457) are commercially available for labeling biomolecules. vwr.commdpi.combiotium.com These probes allow for the visualization of protein localization and trafficking within cells, as well as the study of protein-protein interactions.
Radiolabeled Probes: As previously mentioned, N-succinimidyl-[2,3-³H]-propionate ([³H]NSP) is a key reagent for introducing a tritium label. nih.govnih.gov This has been crucial for radioreceptor binding assays, metabolic pathway tracking, and axonal transport studies. acs.orgresearchgate.netnih.gov For instance, the injection of [³H]NSP into the rat sciatic nerve allowed for the covalent labeling of intra-axonal proteins, providing a novel way to study their transport that is independent of protein synthesis. nih.gov Another important application is the use of the Bolton-Hunter reagent, N-succinimidyl 3-(4-hydroxyphenyl)propionate, which can be radioiodinated and then conjugated to proteins. academie-sciences.fracs.orgnih.gov
Affinity-Based Probes: Affinity-based probes are used to study and purify proteins based on specific binding interactions. Biotin can be conjugated to proteins using an N-succinimidyl ester of biotin, allowing for their detection and purification using avidin (B1170675) or streptavidin. Another example is the use of dithiobis(succinimidyl propionate) (DSP) to functionalize surfaces for the development of affinity-based biosensors. mdpi.com In one study, DSP was used to create a functionalized molybdenum sensor for antibody saturation studies. mdpi.com
| Probe Type | Example Reagent | Application | Reference |
|---|---|---|---|
| Fluorescent | 5-Carboxy-X-rhodamine succinimidyl ester | Fluorescence microscopy, FRET | vwr.com |
| Radiolabeled | N-succinimidyl-[2,3-³H]-propionate | Radioreceptor binding assays, axonal transport studies | acs.orgnih.gov |
| Affinity-Based | Dithiobis(succinimidyl propionate) (DSP) | Biosensor development | mdpi.com |
Chemical modification of proteins with reagents like this compound can be a powerful tool to investigate structure-function relationships. By modifying specific amino acid residues, researchers can assess their importance for protein activity, stability, and interactions.
A study on the neuropeptide neuromedin S (NMS) demonstrated that propionylation at the N-terminal Ile-1, Lys-15, and Lys-16 did not significantly impact the peptide's functional activity in an in vitro fluorometric imaging plate reader (FLIPR) assay or its binding to the neuromedin U receptor 2 (NMUR2). acs.orgacs.orgresearchgate.net This was supported by molecular simulations showing that the labeling positions were located outside the receptor's binding pocket. acs.org This finding was crucial as it validated the use of [³H]propionylated NMS as a reliable probe for studying the NMS system.
In contrast, modification of lysine residues that are critical for an enzyme's active site or for a protein-protein interaction interface can lead to a loss of activity. thermofisher.com This information can help to map the functional sites of a protein. The use of N-succinimidyl ester-functionalized heavy metal clusters, such as those containing ruthenium or osmium, has been explored for labeling proteins like bovine serum albumin (BSA). acs.org The attachment of these bulky groups can be used to probe the accessibility of different protein regions and to introduce new properties, such as for use as markers in electron microscopy. acs.org
Research Applications of Bioconjugated Probes (Fluorescent, Radiolabeled, Affinity-Based)
Methodologies for Nucleic Acid Derivatization and Labeling
While the primary application of this compound is in protein modification, its derivatives can also be used for the derivatization and labeling of nucleic acids. This typically involves the introduction of a primary amine into the nucleic acid, which can then be targeted by the NHS ester.
One common method is to synthesize oligonucleotides with a 5'-amino linker. These amino-modified oligonucleotides can then be reacted with this compound derivatives to introduce various functionalities. For example, treatment with N-succinimidyl-3-(2-pyridyldithio) propionate (SPDP), followed by reduction with dithiothreitol (B142953) (DTT), can convert a 5'-amino-modified oligonucleotide into a 5'-thiol-modified oligonucleotide. google.com This thiol group can then be used for further conjugation reactions.
Another related compound, dithiobis(succinimidyl propionate) (DSP), which contains two NHS ester groups, can also be used to crosslink or modify amino-functionalized nucleic acids. cfplus.cz These labeled nucleic acids are essential for a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and other nucleic acid-based assays. Bioconjugated FISH probes, for instance, can offer increased specificity and sensitivity for detecting specific DNA or RNA sequences in cells and tissues.
Approaches to Carbohydrate and Lipid Functionalization
The functionalization of carbohydrates and lipids with this compound and its derivatives generally requires the prior introduction of an amine group onto the molecule.
For carbohydrates, which are rich in hydroxyl groups, this can be achieved through a series of chemical reactions. For example, oligosaccharides of hyaluronic acid, which lack free amino groups, were first modified to introduce an alkylamine derivative. nih.gov This was done by reducing the terminal sugar, followed by periodate (B1199274) oxidation to create an aldehyde, which was then coupled to a diamine. nih.gov The resulting amine-functionalized hyaluronic acid could then be reacted with the Bolton-Hunter reagent, an N-succinimidyl ester, to introduce a hydroxyphenyl group for subsequent radioiodination. nih.gov
In the case of lipids, liposomes are often functionalized by incorporating phospholipids (B1166683) that have a head group containing a primary amine, such as phosphatidylethanolamine (B1630911) (PE). These amine-containing liposomes can then be reacted with N-succinimidyl esters to attach various molecules to the liposome (B1194612) surface. For example, N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) and N-succinimidyl-S-acetylthioacetate (SATA) are used to functionalize antibodies for conjugation to liposomes, creating immunoliposomes for targeted drug delivery. mdpi.comresearchgate.net Similarly, chitosan (B1678972), a polysaccharide, can be functionalized with peptides using reagents like N-succinimidyl-S-acetylthiopropionate. nih.gov
Development and Application of Homobifunctional and Heterobifunctional Cross-Linkers
This compound and its derivatives are fundamental components in the design of cross-linking agents, which are vital tools for studying protein interactions, creating antibody-drug conjugates, and developing novel biomaterials. axispharm.com These cross-linkers can be categorized as either homobifunctional or heterobifunctional, depending on the nature of their reactive ends.
Homobifunctional cross-linkers possess two identical reactive groups, enabling the linkage of molecules with the same functional group. A prominent example derived from this compound is Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. cfplus.czavantorsciences.com DSP contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of a spacer arm. avantorsciences.com These NHS esters react with primary amines (such as those on lysine residues in proteins) at a pH range of 7-9 to form stable amide bonds. avantorsciences.com DSP is membrane-permeable, allowing it to be used for cross-linking intracellular proteins. cfplus.czcovachem.com
Heterobifunctional cross-linkers, in contrast, have two different reactive groups, allowing for the specific conjugation of two different types of molecules. covachem.comthermofisher.com This specificity is crucial for creating complex bioconjugates while minimizing undesirable self-conjugation. thermofisher.com A widely used heterobifunctional cross-linker is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). covachem.comproteochem.com SPDP features an NHS ester that reacts with primary amines and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups, such as those found on cysteine residues. covachem.comproteochem.comnanocs.net This dual reactivity makes SPDP and its analogs invaluable for preparing antibody-enzyme conjugates and other targeted biomolecules. covachem.com
The table below summarizes key characteristics of representative homobifunctional and heterobifunctional cross-linkers based on this compound.
| Cross-Linker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Feature |
| Dithiobis(succinimidyl propionate) (DSP) | Homobifunctional | NHS ester, NHS ester | 12.0 | Yes (Disulfide bond) | Membrane-permeable, amine-reactive. cfplus.czavantorsciences.com |
| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Heterobifunctional | NHS ester, Pyridyldithiol | 6.8 | Yes (Disulfide bond) | Reacts with amines and sulfhydryls. covachem.comproteochem.cominterchim.fr |
| Succinimidyl 6-[3-(2-pyridyldithio)propionamido] hexanoate (B1226103) (LC-SPDP) | Heterobifunctional | NHS ester, Pyridyldithiol | 15.7 | Yes (Disulfide bond) | Longer spacer arm for increased flexibility. covachem.com |
| N-succinimidyl-S-acetylthiopropionate (SATP) | Heterobifunctional | NHS ester | 4.1 | No (but introduces a protected sulfhydryl) | Adds a protected sulfhydryl group to primary amines. fishersci.fi |
A significant advantage of many cross-linkers derived from this compound is the incorporation of a disulfide bond within their spacer arms. cfplus.czproteochem.com This disulfide bond is cleavable under mild reducing conditions, using reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). covachem.comproteochem.comcreative-biolabs.com This reversibility is a critical feature for many research applications.
For instance, in protein interaction studies, cleavable cross-linkers like DSP and SPDP allow for the temporary "freezing" of protein complexes within a cell. axispharm.com After isolation of the cross-linked complexes, the disulfide bond can be cleaved to release the individual protein components for identification and analysis. axispharm.com This is particularly useful for identifying near-neighbor protein relationships and studying ligand-receptor interactions. korambiotech.com
The cleavable nature of these cross-linkers is also exploited in the design of antibody-drug conjugates (ADCs). medchemexpress.com A cytotoxic drug can be attached to an antibody via a disulfide-containing linker. The resulting ADC can circulate in the body, and upon entering a target cell, the disulfide bond is cleaved by intracellular reducing agents like glutathione, releasing the drug in its active form. medchemexpress.com
Examples of disulfide-cleavable cross-linkers include:
Dithiobis(succinimidyl propionate) (DSP) : A homobifunctional, amine-to-amine cross-linker that is membrane-permeable. cfplus.czavantorsciences.com
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) : A heterobifunctional cross-linker that connects amine and sulfhydryl groups. covachem.comproteochem.com The reaction of the pyridyldithiol group with a sulfhydryl releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. interchim.fr
3-[(2-nitro-4-azidophenyl)-2-aminoethyldithio]-N-succinimidyl propionate : A heterobifunctional, photoactivable, and cleavable cross-linker. nih.gov
Photoactivable cross-linkers add another layer of control to bioconjugation experiments. These reagents remain inert until activated by exposure to UV light, at which point they form a highly reactive species that can covalently bond to nearby molecules. scbt.com This temporal control allows researchers to initiate the cross-linking reaction at a specific time point in a biological process.
An example of a photoactivable cross-linker incorporating the this compound structure is 3-[(2-nitro-4-azidophenyl)-2-aminoethyldithio]-N-succinimidyl propionate . nih.gov This heterobifunctional reagent has an NHS ester for reaction with a primary amine in the dark, and a photoactivable azidophenyl group. nih.gov Once the NHS ester has reacted with a purified protein, this derivative can be introduced into a biological system. Upon photolysis, the azidophenyl group generates a reactive nitrene that cross-links to interacting macromolecules. nih.gov The presence of a disulfide bond also makes this cross-linker cleavable, allowing for the identification of the cross-linked partners. nih.gov
Other photoactivable moieties, such as benzophenones and tetrafluorophenyl azides, are also used in conjunction with NHS esters to create versatile cross-linking tools for mapping protein-protein and protein-nucleic acid interactions. scbt.com
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. This compound derivatives have been adapted for use in click chemistry workflows.
For example, N-Succinimidyl 3-(propargyloxy)propionate is a reagent that contains an NHS ester and a terminal alkyne group. bldpharm.com The NHS ester can be used to attach the linker to a protein or other biomolecule via a primary amine. The alkyne group is then available to react with an azide-functionalized molecule through a click reaction. This allows for the modular and highly efficient assembly of complex bioconjugates. nih.gov
Similarly, NHS esters containing azide (B81097) groups, such as NHS-PEG4-N3, can be used to introduce an azide handle onto a protein for subsequent reaction with an alkyne-modified partner. nih.gov These click chemistry-compatible linkers, derived from the fundamental reactivity of N-succinimidyl esters, are instrumental in applications ranging from the synthesis of glycoconjugate vaccines to protein iodination. nih.govcipsm.de Some linkers are designed to be cleavable and compatible with click chemistry, such as DBCO-CONH-S-S-NHS ester, which contains a DBCO group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a cleavable disulfide bond. medchemexpress.com
Employment of Photoactivable Cross-Linkers in Research
Polymer Functionalization and Bioconjugation for Research Purposes
The reactivity of this compound and its derivatives is widely exploited for the chemical modification and functionalization of polymers, transforming them into advanced biomaterials for various research and biomedical applications.
Poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) are biocompatible polymers often used in block copolymer forms (e.g., Pluronics®) for applications in drug delivery and surface modification. nih.gov The terminal hydroxyl groups of these polymers can be chemically modified to introduce reactive functionalities.
A general strategy involves converting the terminal hydroxyl groups into a more reactive form, which can then be coupled with molecules containing N-succinimidyl esters. For instance, a method has been developed to modify PEO-PPO triblock copolymers by first introducing p-nitrophenyl groups. acs.org These activated copolymers can then react with amine-containing molecules. A subsequent reaction with hydrazine, followed by coupling with N-succinimidyl 3-(4-hydroxyphenyl)propionate (the Bolton-Hunter reagent), allows for the radioiodination of the polymer, a valuable tool for tracking the polymer's behavior in biological systems. cipsm.deacs.org
Furthermore, reacting the activated polymer with 2-(2-pyridyldithio)ethylamine introduces a pyridyl disulfide group. acs.org This functionality, derived from the same reactive principle as the SPDP cross-linker, enables the specific attachment of thiol-containing molecules to the polymer surface. acs.org This approach has been used to coat hydrophobic surfaces, creating a bioactive interface with low non-specific protein binding. acs.org
The table below details examples of functional groups introduced onto PEO/PPO copolymers using N-succinimidyl ester chemistry.
| Polymer Backbone | Activating Reagent/Linker | Introduced Functional Group | Purpose/Application |
| PEO-PPO Triblock Copolymer | p-nitrophenyl chloroformate, then N-succinimidyl 3-(4-hydroxyphenyl)propionate | Iodinated Phenyl Group | Radioisotope labeling for tracking studies. acs.org |
| PEO-PPO Triblock Copolymer | p-nitrophenyl chloroformate, then 2-(2-pyridyldithio)ethylamine | Pyridyl Disulfide | Immobilization of thiol-containing ligands. acs.org |
| Poly(ethyleneimine) (PEI) | Dithiobis(succinimidyl propionate) (DSP) | Reducible Disulfide Cross-links | Creation of reducible polyplexes for gene delivery with enhanced circulation time. sigmaaldrich.com |
Chitosan, a natural polysaccharide derived from chitin, is a biocompatible and biodegradable polymer with great potential in biomaterials science. nih.govnih.gov Its primary amine groups provide reactive sites for chemical modification, allowing its properties to be tailored for specific applications like tissue engineering and drug delivery. nih.govmdpi.com
N-succinimidyl ester chemistry is a key method for chitosan functionalization. For example, reacting chitosan's amine groups with succinic anhydride (B1165640) introduces carboxylic acid groups, which can then be activated with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC to couple other molecules. However, a more direct approach involves using heterobifunctional cross-linkers.
In one study, the amine groups of chitosan were reacted with N-succinimidyl 3-(2-pyridyl dithio) propionate (SPDP). ru.nl This modification introduces a pyridylthiol group onto the chitosan backbone, which can then be used to conjugate thiol-containing molecules, such as single-stranded DNA, via a cleavable disulfide linkage. ru.nl This strategy allows for the creation of complex, functional biomaterials where bioactive molecules are reversibly tethered to the chitosan scaffold. This type of functionalization can enhance properties like antifungal and antioxidant activities, especially when combined with other modifications like quaternization to improve water solubility. ru.nl
Strategies for Polymer-Protein Conjugation in Chemical Biology Research
The conjugation of synthetic polymers to proteins is a cornerstone of chemical biology research, enabling the creation of hybrid materials with enhanced therapeutic properties, improved stability, and novel functionalities. A predominant strategy in this field is the "grafting to" method, where a pre-synthesized polymer chain is covalently attached to a protein. This compound (NSP) and other N-hydroxysuccinimide (NHS) esters are pivotal reagents in this approach, primarily utilized for their ability to react with primary amine groups on proteins. google.comnih.govsigmaaldrich.com
This strategy typically targets the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the protein. nih.govthermofisher.com The reaction between the NHS ester of the polymer and the protein's primary amines results in the formation of a stable and inert amide bond, effectively linking the polymer to the protein. sigmaaldrich.com This amine-reactive conjugation is widely employed due to its straightforward methodology under relatively mild conditions. nih.govsigmaaldrich.com The reaction is generally performed in aqueous buffers at a pH range of 7.2 to 8.5. thermofisher.comnih.gov While the neutral to slightly alkaline conditions facilitate the acylation of the nucleophilic amine groups, they also present challenges, as the NHS ester is susceptible to hydrolysis, which can reduce conjugation efficiency. thermofisher.comacs.org
Research has shown that achieving acceptable levels of protein conjugation often requires a significant molar excess of the NHS-functionalized polymer. uu.nlugent.be This is partly to overcome the competing hydrolysis reaction and steric hindrance effects. acs.org Steric hindrance, in particular, can be a major limiting factor, especially when conjugating large or branched polymers to the protein surface, which may restrict access to reactive amine sites. acs.orgnih.gov Furthermore, since most proteins have numerous lysine residues distributed across their surface, this method can lead to a heterogeneous mixture of conjugates with polymers attached at various positions, making reproducibility and characterization difficult. nih.govacs.org
To address these limitations and improve the efficiency and specificity of polymer-protein conjugation, several advanced strategies have been developed. A key approach involves a two-step modification of the protein to introduce more specifically reactive functional groups. For instance, a protein can first be treated with N-succinimidyl-S-acetylthiopropionate (SATP) . uu.nlresearchgate.net This reagent reacts with primary amines on the protein, converting them into protected sulfhydryl (thiol) groups. Following deprotection, these newly introduced thiols can be targeted by polymers functionalized with thiol-reactive groups, such as maleimide or pyridyl disulfide. uu.nlugent.be This strategy has been shown to significantly increase conjugation efficiency compared to direct NHS ester-amine reactions. uu.nlugent.beresearchgate.net
Another strategy to overcome steric hindrance involves optimizing the linker between the polymer and its reactive end-group. Research has demonstrated that systematically increasing the length of the linker can improve conjugation yields by extending the reactive group away from the bulky polymer backbone, thereby improving its accessibility to the protein surface. nih.gov
The table below summarizes findings from a comparative study on the "grafting to" approach, highlighting the impact of different reactive groups and protein modification on conjugation efficiency.
| Polymer Reactive Group | Target Protein Residue | Modification Strategy | Observed Conjugation Efficiency | Reference |
|---|---|---|---|---|
| N-hydroxysuccinimide (NHS) ester | Lysine | Direct conjugation | Low; requires large polymer excess | uu.nl, ugent.be |
| Maleimide (MAL) | Cysteine | Direct conjugation to native cysteines | Site-specific but depends on free cysteine availability | uu.nl, ugent.be |
| Pyridyl disulfide (PDS) | Cysteine | Direct conjugation to native cysteines | Forms a reversible disulfide bond | uu.nl, ugent.be |
| Maleimide (MAL) / Pyridyl disulfide (PDS) | Lysine (modified) | Protein pre-modification with SATP to introduce thiols | Significantly increased efficiency | uu.nl, researchgate.net, nih.gov, ugent.be |
The following table details the coupling efficiencies achieved using a versatile method where a polymer was first thiolated and then conjugated to various proteins and peptides.
| Conjugated Biomolecule | Linkage Type | Achieved Coupling Efficiency | Reference |
|---|---|---|---|
| Transferrin (Tf) | Disulfide | 90-95% | nih.gov |
| F(ab') fragment of mAb 323/A3 | Disulfide | >95% | nih.gov |
| Nuclear Localization Signal (NLS) decapeptide | Thioether | >95% | nih.gov |
These strategies, often involving bifunctional crosslinkers like this compound derivatives, showcase the evolution of polymer-protein conjugation from simple, direct coupling to more controlled, multi-step processes designed to maximize yield and product homogeneity. thermofisher.comchemimpex.com
N Succinimidyl Propionate in Material Science and Surface Chemistry Research
Surface Functionalization Methodologies for Biosensors and Microarray Platforms
N-Succinimidyl propionate (B1217596) and its derivatives are pivotal in the development of biosensors and microarray platforms due to their ability to form stable, covalent linkages with biomolecules. acs.orgnih.govnih.gov The N-hydroxysuccinimide (NHS) ester groups are highly reactive towards primary amine groups found in proteins, peptides, and other biomolecules, resulting in the formation of robust amide bonds. acs.orgtcd.ie This reactivity is harnessed to immobilize biorecognition elements onto various surfaces, a critical step in the fabrication of these analytical devices. acs.orgnih.gov
A common strategy involves the use of dithiobis(succinimidyl propionate) (DTSP), also known as Lomant's reagent, to create self-assembled monolayers (SAMs) on gold surfaces. nih.govnih.govacs.org This process forms a monolayer of 3-N-hydroxysuccinimidyl propanethiolate, presenting reactive NHS esters at the surface. nih.govacs.org These activated surfaces are then ready for the covalent attachment of amine-containing biomolecules. acs.orgnih.gov However, a critical consideration in aqueous environments is the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the NHS ester. nih.govnih.govacs.org The rate of hydrolysis increases with pH, which can reduce the efficiency of biomolecule immobilization. nih.govnih.govacs.org Research has shown that the heterogeneous aminolysis rate constant can be significantly lower than the hydrolysis rate constant, suggesting that under certain conditions, particularly with low protein concentrations, physical adsorption may be more prevalent than covalent linkage. nih.govacs.org
The versatility of N-succinimidyl propionate chemistry extends to various platforms, including gold microarray electrodes for the development of electrochemical immunosensors. nih.gov These platforms enable the sensitive detection of biomarkers like cortisol. nih.gov Furthermore, this chemistry is integral to the creation of T cell phenotyping microarrays, where antibodies and peptide-MHC monomers are immobilized to capture and analyze T cells. nih.gov
Covalent Immobilization of Biomolecules on Varied Solid Supports (e.g., Gold Films, Electrodes)
The covalent immobilization of biomolecules is a cornerstone of modern biosensor and microarray technology, and this compound-based linkers are frequently employed for this purpose on a variety of solid supports, most notably gold films and electrodes. nih.govnih.govnih.gov Gold surfaces are particularly favored due to their chemical inertness and the ease with which they form stable bonds with thiol-containing molecules. tcd.iemdpi.com
Dithiobis(succinimidyl propionate) (DTSP) is a key reagent in this context. nih.govcfplus.cz When a gold substrate is exposed to a solution of DTSP, a self-assembled monolayer (SAM) of N-succinimidyl-3-thiopropionate (NSTP) is formed. nih.govresearchgate.net This monolayer presents reactive N-succinimidyl ester groups on the surface, which can then readily react with the primary amine groups of biomolecules such as enzymes or antibodies, forming a stable amide linkage. tcd.ienih.govresearchgate.net This method has been successfully used to immobilize horseradish peroxidase on gold electrodes for the development of a hydrogen peroxide biosensor. nih.gov Similarly, lactate (B86563) oxidase has been immobilized on three-dimensional ordered macroporous (3DOM) gold film electrodes modified with a DTSP SAM, creating a sensitive lactate biosensor. nih.gov
The efficiency of this immobilization process is influenced by several factors. Studies using techniques like infrared spectroscopy, X-ray photoelectron spectroscopy, and electrochemical reductive desorption have been conducted to characterize the structure and reactivity of these adlayers. nih.govnih.govacs.org A significant challenge is the competing hydrolysis of the succinimidyl ester in aqueous solutions, which can diminish the efficiency of covalent coupling. nih.govnih.govacs.org Despite this, the direct derivatization of gold surfaces with NHS-containing coatings remains a widely used and effective strategy for fabricating functional biosensors. nih.govacs.org
The table below summarizes findings from research on the covalent immobilization of biomolecules using this compound and its derivatives on gold surfaces.
| Biomolecule | Support | Linker | Application | Key Findings |
| Horseradish Peroxidase (HRP) | Gold Electrode | Dithiobis(succinimidyl propionate) (DTSP) | H2O2 Biosensor | Successful covalent immobilization of HRP via N-succinimidyl-3-thiopropionate (NSTP) monolayer. The amount of active, immobilized HRP was estimated to be around 1.5 x 10⁻¹¹ mol/cm². nih.gov |
| Lactate Oxidase (LOx) | 3DOM Gold Film Electrode | Dithiobis(succinimidyl propionate) (DTSP) | Lactate Biosensor | The 3DOM gold electrode provided a high surface area and a biocompatible microenvironment, enhancing the bioelectrocatalytic activity of the immobilized LOx. nih.gov |
| Proteins (General) | Gold Films | Dithiobis(succinimidyl propionate) (DSP) | Biosensor Development | The study highlighted the competition between aminolysis and hydrolysis of the NHS ester, suggesting that at low protein concentrations and near-neutral pH, physical adsorption might dominate over covalent immobilization. nih.govnih.govacs.org |
| Amine-substituted Cobalt Phthalocyanine (CoTAPc) | Gold CD Surfaces | Dithiobis(this compound) | Oxygen Reduction Catalyst | Demonstrated the feasibility of depositing CoTAPc on gold CD surfaces using a DTSP interconnecting layer, achieving nearly 100% surface coverage. worktribe.com |
| Cortisol Monoclonal Antibody (C-Mab) | Gold Microarray Electrode | Dithiobis(succinimidyl propionate) | Cortisol Immunosensor | A disposable, electrochemical immunosensor was fabricated for the ultrasensitive detection of cortisol. nih.gov |
Development of Regenerable Immunosensor Platforms Utilizing this compound Modified Surfaces
A significant advancement in biosensor technology is the development of regenerable immunosensor platforms, which allow for the reuse of the sensor surface, reducing costs and improving efficiency. This compound-based surface chemistry plays a role in the fabrication of these systems. researchgate.net
One approach involves the immobilization of protein A or protein G onto the sensor surface. researchgate.net These proteins have a strong affinity for the Fc region of antibodies, allowing for the oriented capture of antibody molecules. researchgate.net By using a crosslinker like dithiobis(succinimidyl propionate) (DSP), protein A/G can be covalently attached to a gold surface. chalmers.se The captured antibodies can then bind to their specific antigen. researchgate.net
The regeneration of the sensor surface is typically achieved by using a low pH buffer to disrupt the antigen-antibody interaction, and in some cases, the antibody-protein A/G interaction, without denaturing the covalently bound protein A/G layer. researchgate.net This allows for a new cycle of antibody and antigen binding. Research has demonstrated the development of a reusable quartz crystal microbalance (QCM) based immunosensor for the detection of Staphylococcal enterotoxin A (SEA) in milk. researchgate.net In this system, regeneration was achieved with a low pH buffer, with the sensor retaining a significant portion of its primary response over multiple cycles. researchgate.net
Another strategy for creating regenerable surfaces involves the use of cleavable linkers. nanocs.net For instance, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) contains a disulfide bond that can be cleaved with a reducing agent. nanocs.net This allows for the removal of the captured biomolecule and the regeneration of a reactive thiol group on the surface for subsequent immobilizations. nanocs.net
The table below details research findings on regenerable immunosensors utilizing this compound modified surfaces.
| Analyte | Sensor Platform | Surface Modification | Regeneration Method | Key Findings |
| Staphylococcal Enterotoxin A (SEA) | Quartz Crystal Microbalance (QCM) | Protein A immobilization | Low pH buffer | The sensor could be regenerated, retaining 65% of its primary response when the capture antibody was cross-linked to the protein A underlayer. researchgate.net |
| General Nanoparticles | Surface Plasmon Resonance (SPR) | Protein A/G functionalization using Dithiobis(succinimidyl propionate) (DSP) | Disruption of antibody-antigen interaction | An optimized protocol for preparing regenerable Protein A/G biosensors for the analysis of nanoparticles was developed. chalmers.se |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Piezoelectric crystals | Dithiobis(succinimidyl)propionate) | Not specified | A highly sensitive regenerable immunosensor was developed for the label-free detection of 2,4-D. researchgate.net |
Functionalization of Nanoparticles (e.g., Quantum Dots, Iron Oxide Nanoparticles) for Research Probes
This compound and its heterobifunctional analogs are instrumental in the functionalization of nanoparticles, such as quantum dots (QDs) and iron oxide nanoparticles, to create sophisticated research probes. nih.govthno.org This surface modification is crucial for imparting biocompatibility, aqueous solubility, and specific targeting capabilities to the nanoparticles. nih.gov
For quantum dots, which often have hydrophobic surfaces after synthesis, functionalization is necessary for their use in biological applications. nih.gov Bifunctional linkers like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) are used to conjugate biomolecules to the QD surface. nih.govresearchgate.net SPDP contains an NHS ester that reacts with amine groups and a pyridyldithio group that can react with thiols, providing a versatile method for attaching various biomolecules. nanocs.netnih.gov This approach has been used to link cysteine-containing peptides to QDs for intracellular delivery. nih.gov
Similarly, superparamagnetic iron oxide nanoparticles (SPIONs) are functionalized using these crosslinkers for applications in diagnostics and therapy (theranostics). thno.org For instance, SPIONs have been cross-linked with SPDP and then coupled to thiol-modified DNA for use as nanosensors. thno.org In other research, amine-functionalized iron oxide nanoparticles were reacted with SPDP to quantify the number of reactive amine groups on the nanoparticle surface. nih.gov The ability to conjugate targeting ligands, such as peptides or antibodies, to these nanoparticles is critical for their use in targeted drug delivery and magnetic resonance imaging (MRI). thno.orgtandfonline.com
The table below provides an overview of research on the functionalization of nanoparticles using this compound and related compounds.
| Nanoparticle Type | Crosslinker | Application | Key Findings |
| Quantum Dots (QDs) | N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), N-succinimidyl S-acetylthioacetate (SATA) | Bioimaging, Molecular Detection | Functionalization with bifunctional linkers is necessary to improve aqueous solubility and for conjugation with biomolecules. nih.govresearchgate.net |
| Quantum Dots (QDs) | N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Intracellular Delivery | Cysteine-containing peptides were successfully crosslinked to amine-functionalized QDs using SPDP for delivery across the blood-brain barrier. nih.gov |
| Iron Oxide Nanoparticles (SPIONs) | N-succinimidyl-3-(2-pyridyldithio) propionate (SPDP) | Nanosensors for MRI | SPIONs were functionalized with SPDP and coupled to thiol-modified DNA for the quantitative analysis of adenosine. thno.org |
| Iron Oxide Nanoparticles | N-succinimidyl 3-(2-pyridyldithio) propionate (SPDP) | Quantification of surface amine groups | The number of reactive amine groups on PEGylated iron oxide nanoparticles was determined by reacting them with SPDP and quantifying the released pyridine-2-thione. nih.gov |
| Aminated Magnetic Nanoparticles (MNPs) | N-succinimidyl 3-(2-pyridyldithio) propionate (SPDP), N-succinimidyl iodoacetate (SIA) | Antibody Conjugation | SPDP and SIA are used as crosslinkers to conjugate antibodies to the surface of aminated magnetic nanoparticles. tandfonline.com |
Analytical Methodologies Employing N Succinimidyl Propionate
Techniques for Quantitative Determination of Derivatization Degree
Determining the extent of modification, or the derivatization degree, is a critical step in the quality control of bioconjugates, such as immunoconjugates or labeled proteins. acs.orgnih.gov This measurement quantifies the average number of reagent molecules that have been covalently attached to each target molecule (e.g., the ratio of propionate (B1217596) groups to protein). nih.govacs.org
A traditional method for determining the derivatization degree for proteins modified with certain bifunctional reagents, like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), is based on spectrophotometry. acs.orgnih.govacs.org This approach typically involves two absorbance measurements. First, the concentration of the derivatized protein is determined. Then, the cross-linker is cleaved with a reducing agent like dithiothreitol (B142953) (DTT), which releases a chromophoric molecule (e.g., 2-thiopyridone). The concentration of this released molecule is measured spectrophotometrically, and from these two values, the derivatization ratio is calculated. acs.orgacs.org However, this spectrophotometric method is prone to several issues, including low selectivity, poor reproducibility, and inaccuracies arising from interference with the absorbance readings. acs.orgnih.gov
To overcome these limitations, more accurate and robust methods based on high-performance liquid chromatography (HPLC) have been developed. acs.orgacs.org An HPLC-based method can directly measure the concentration of the protein and the released chromophore without the interference issues that plague spectrophotometry. acs.org For example, a method using size-exclusion chromatography can determine the protein concentration, while a separate reversed-phase HPLC analysis quantifies the small molecule released after cleavage. acs.org This chromatographic approach has demonstrated superior accuracy, selectivity, and reproducibility, and it requires smaller amounts of sample compared to the traditional spectrophotometric assay. acs.orgnih.govacs.org Another advanced technique, hydrophilic interaction chromatography (HILIC), has been used for the quantitative analysis of N-hydroxysuccinimide (NHS) and its more hydrophilic counterpart, sulfo-NHS, which are the reactive precursors or byproducts in derivatization reactions. d-nb.info
Table 2: Comparison of Methodologies for Determining Derivatization Degree
| Methodology | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Spectrophotometry | Measures absorbance of the derivatized protein and a released chromophore after cleavage (e.g., 2-thiopyridone). | Relatively simple and fast instrumentation. | Low selectivity, poor reproducibility, potential for false high/low determinations, requires larger sample amounts. | acs.orgnih.govacs.org |
| High-Performance Liquid Chromatography (HPLC) | Chromatographically separates and directly quantifies the derivatized protein and/or a cleaved reporter molecule. | High accuracy, selectivity, and reproducibility; requires micro sample consumption. | Requires more specialized equipment and longer analysis time compared to simple spectrophotometry. | acs.orgnih.govacs.org |
| Hydrophilic Interaction Chromatography (HILIC) | Separates and quantifies the reactive NHS ester or its hydrolysis byproduct (N-hydroxysuccinimide). | Robust and sensitive for detecting reagent impurities or degradation. | Specific to the quantification of the NHS/sulfo-NHS moiety itself. | d-nb.info |
Compound Index
Future Directions and Emerging Research Avenues for N Succinimidyl Propionate
Advancements in Site-Selective Bioconjugation with Novel N-Succinimidyl Propionate (B1217596) Variants
The quest for greater control over bioconjugation has spurred the development of novel N-succinimidyl propionate variants designed for enhanced site-selectivity. While traditional NHS ester chemistry targets accessible lysine (B10760008) residues, leading to heterogeneous products, emerging strategies aim to direct conjugation to specific sites on a protein or biomolecule.
One significant area of advancement is the creation of heterobifunctional linkers that combine the amine-reactivity of the NHS ester with a second, distinct reactive group. This allows for a two-step conjugation process, offering greater control over the final conjugate. For instance, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) has been extensively used to introduce a protected thiol group onto a protein via reaction with its primary amines. acs.orgcymitquimica.comfishersci.bemicrodetection.cn Subsequent reduction of the disulfide bond liberates a free thiol, which can then be selectively targeted by other chemistries, such as maleimide-based reagents. acs.org This approach has been instrumental in the development of antibody-drug conjugates (ADCs), where precise drug-to-antibody ratios are critical for therapeutic efficacy. acs.orgnih.gov
Researchers are also exploring PEGylated versions of this compound variants. jenkemusa.comnih.gov Polyethylene (B3416737) glycol (PEG) chains can be incorporated into the linker to enhance the solubility and pharmacokinetic properties of the resulting bioconjugate. nih.gov For example, methoxy (B1213986) PEG succinimidyl propionate (mPEG-SPA) has been investigated for the PEGylation of therapeutic proteins like amylin, aiming to extend their in vivo half-life. nih.govresearchgate.net The length and nature of the PEG spacer can be tuned to optimize the biological performance of the conjugate. nih.gov
Furthermore, chemo-enzymatic strategies are emerging that leverage the specificity of enzymes to guide the conjugation of NSP-derived moieties. While direct enzymatic incorporation of NSP itself is not common, enzymes can be used to install unique reactive handles onto a protein, which can then be selectively targeted by a complementary NSP variant. acs.org This combination of enzymatic precision and robust chemical ligation offers a powerful route to homogenous bioconjugates.
Table 1: Examples of Novel this compound Variants and Their Applications in Site-Selective Bioconjugation
| Variant Name | Second Reactive Group | Key Feature | Emerging Application |
| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Pyridyldithiol | Introduces a cleavable disulfide bond for thiol-specific reactions. acs.orgcymitquimica.com | Controlled release drug delivery systems. cymitquimica.com |
| N-Succinimidyl 3-maleimidopropionate (SMP) | Maleimide (B117702) | Reacts with thiols to form stable thioether bonds. upc.eduacs.org | Creating well-defined protein-protein conjugates. acs.org |
| Methoxy PEG Succinimidyl Propionate (mPEG-SPA) | PEG chain | Enhances solubility and in vivo stability of conjugates. jenkemusa.comnih.gov | Development of long-acting biotherapeutics. nih.gov |
| N-Succinimidyl 3-(bromoacetamido)propionate | Bromoacetamide | Alkylates thiol groups. | Synthesis of PROTACs and ADCs. google.com |
Integration of this compound Chemistry into Advanced Chemical Biology Tools and Systems
The versatility of this compound chemistry is being harnessed to develop sophisticated tools for probing and manipulating biological systems. These tools are providing unprecedented insights into complex cellular processes.
A prominent application is in the field of proteomics, particularly for the study of protein-protein interactions (PPIs). Homobifunctional crosslinkers like dithiobis(succinimidyl propionate) (DSP) are used to "freeze" transient interactions within cells by covalently linking nearby proteins. mdpi.comfishersci.iebiorxiv.org The disulfide bond in DSP is cleavable, allowing for the separation of the cross-linked proteins for identification by mass spectrometry. mdpi.comfishersci.ie This approach helps to map the cellular interactome and identify components of protein complexes that might otherwise be missed due to their weak or transient nature. mdpi.com
Proximity labeling is another advanced technique where NSP-based chemistry plays a role. In this method, an enzyme is targeted to a specific subcellular location or protein of interest, where it generates reactive species that label neighboring biomolecules. While not directly using NSP as the labeling agent, the antibodies used to enrich the labeled proteins are often functionalized using NSP derivatives. nih.govnih.gov
The development of novel biosensors is also benefiting from NSP chemistry. For instance, NSP derivatives are used to functionalize the surface of gold electrodes or nanoparticles with antibodies or enzymes. mdpi.comnih.govresearchgate.net The specific binding of an analyte to the immobilized biomolecule can then be detected through changes in electrical impedance or other signal transduction mechanisms. mdpi.comnih.gov This has led to the development of sensitive and selective biosensors for a variety of targets, from small molecules to viruses. nih.gov
Table 2: Integration of this compound Chemistry in Advanced Chemical Biology
| Chemical Biology Tool/System | Role of this compound Chemistry | Research Finding/Application |
| Cross-linking Mass Spectrometry (XL-MS) | Covalent capture of interacting proteins using reagents like DSP. mdpi.comfishersci.ie | Identification of weak and transient protein-protein interactions in their native cellular context. mdpi.com |
| Proximity Labeling (e.g., APEX, BioID) | Functionalization of antibodies for the enrichment of biotinylated proteins. nih.govnih.gov | Mapping of spatially-resolved proteomes and interactomes. nih.gov |
| Electrochemical Biosensors | Immobilization of biorecognition elements (antibodies, enzymes) onto sensor surfaces. mdpi.comnih.govresearchgate.net | Development of sensitive detection platforms for clinical diagnostics and environmental monitoring. nih.gov |
Exploration of Novel Applications in Functional Material Design and Biointerface Engineering
The ability of this compound derivatives to covalently link biomolecules to various substrates is being exploited in the design of advanced functional materials and the engineering of bioactive interfaces. These materials are finding applications in tissue engineering, regenerative medicine, and diagnostics.
One exciting area is the creation of "smart" hydrogels with tunable properties. NSP-based crosslinkers containing cleavable disulfide bonds are used to create redox-responsive hydrogels. nih.govacs.org These hydrogels can encapsulate therapeutic proteins or cells and release them in response to the reducing environment found inside cells. nih.govacs.org This "on-demand" release mechanism is highly desirable for targeted drug delivery and regenerative medicine applications.
The surface modification of biomaterials to enhance their biocompatibility and promote specific cellular responses is another key application. NSP derivatives are used to immobilize cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, onto the surface of implants or cell culture substrates. nih.govnih.govecmjournal.orgresearchgate.net This can significantly improve cell attachment, proliferation, and differentiation, leading to better integration of implants and more physiologically relevant in vitro models. nih.govresearchgate.net
Furthermore, the functionalization of nanoparticles with NSP-based linkers is a rapidly growing field. mdpi.comnih.govtandfonline.comresearchgate.net By attaching targeting ligands, such as antibodies or peptides, to the surface of nanoparticles, researchers can create nanocarriers that specifically deliver therapeutic agents to diseased tissues, such as tumors. mdpi.comtandfonline.com The ability to quantify the number of reactive groups on the nanoparticle surface, often achieved using SPDP and measuring the release of pyridine-2-thione, is crucial for optimizing the performance of these targeted nanomedicines. mdpi.comnih.gov
Table 3: this compound in Functional Materials and Biointerface Engineering
| Application Area | Method of NSP Integration | Outcome/Advancement |
| Redox-Responsive Hydrogels | Crosslinking of polymers with disulfide-containing NSP derivatives like SPDP. nih.govacs.org | Controlled, on-demand release of encapsulated biomolecules in a reducing environment. acs.org |
| Bioactive Implant Surfaces | Covalent attachment of cell-adhesive peptides (e.g., RGD) to titanium or other material surfaces. nih.govecmjournal.orgresearchgate.net | Enhanced osseointegration and tissue regeneration. researchgate.net |
| Targeted Nanoparticle Systems | Functionalization of nanoparticles with antibodies or other ligands via NSP linkers. mdpi.comnih.govtandfonline.com | Specific delivery of therapeutic or diagnostic agents to target cells or tissues. mdpi.com |
| Cell-Repellent Surfaces | Grafting of polyethylene oxide (PEO) chains to surfaces to prevent non-specific protein adsorption and cell adhesion. nih.gov | Creation of highly controlled surfaces for studying specific cell-ligand interactions. nih.gov |
Q & A
Q. What are the primary synthetic routes for N-succinimidyl propionate (NSP), and how do reaction conditions influence yield and purity?
NSP is synthesized via the reaction of propionic acid with N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents (e.g., EDC or DCC). Critical parameters include anhydrous conditions, stoichiometric control of reactants, and purification via recrystallization or chromatography to achieve >98% purity. Side products like NHS byproducts must be removed using desalting columns or solvent extraction .
Q. How is NSP utilized in protein crosslinking, and what experimental design considerations are necessary for optimal conjugation?
NSP reacts with primary amines (e.g., lysine residues) to form stable amide bonds. For antibody-drug conjugates (ADCs), a two-step protocol is common:
- Step 1 : Incubate the protein (e.g., daratumumab) with NSP at pH 8–9 (e.g., phosphate buffer) for 1–2 hours at 4°C.
- Step 2 : Purify the intermediate via size-exclusion chromatography to remove excess NSP. Molar ratios (NSP:protein) should be optimized to avoid over-labeling, which can impair protein function. Degree of labeling (DoL) is quantified using mass spectrometry or UV-Vis spectroscopy .
Q. What are the advantages of using NSP over other NHS esters in derivatizing amines for chromatographic analysis?
NSP’s small molecular size minimizes steric hindrance, enabling efficient labeling of low-molecular-weight amines (e.g., normetanephrine). Unlike bulkier NHS esters, NSP preserves electrochemical activity in hydroxyl-containing analytes, facilitating downstream detection via HPLC-ECD. Derivatization protocols require quenching unreacted NSP with glycine to prevent interference .
Advanced Research Questions
Q. How can researchers quantify and optimize the degree of labeling (DoL) when using NSP for antibody conjugation?
DoL is determined via:
- Mass spectrometry : Directly measures mass shifts in the light/heavy chains of antibodies (e.g., ±171 Da per NSP label) .
- Spectroscopic methods : Calculate DoL using absorbance at 280 nm (protein) and 488 nm (fluorophore, if applicable). Advanced optimization involves adjusting reaction pH (7.5–8.5) and temperature (4°C vs. room temperature) to balance labeling efficiency and protein stability .
Q. What strategies mitigate hydrolysis and stability issues of NSP in aqueous buffers during conjugation?
NSP’s NHS ester group is prone to hydrolysis. To enhance stability:
Q. How does NSP compare to heterobifunctional crosslinkers (e.g., SPDP) in terms of conjugation efficiency and application scope?
NSP (homobifunctional) is ideal for simple amine-amine crosslinking, while SPDP (heterobifunctional) enables thiol-amine conjugation. SPDP introduces cleavable disulfide bonds, useful for reversible conjugates. NSP’s smaller size is advantageous for labeling small peptides or sterically constrained epitopes. Comparative studies show NSP achieves higher DoL in lysine-rich regions of antibodies .
Q. What analytical methods are recommended for detecting side reactions (e.g., over-labeling or hydrolysis) in NSP-based conjugates?
- Reversed-phase HPLC : Resolves unreacted NSP, hydrolyzed byproducts, and labeled proteins.
- MALDI-TOF/MS : Identifies unexpected adducts (e.g., glycine quenching byproducts).
- SDS-PAGE with Coomassie staining : Visualizes protein aggregation due to over-crosslinking .
Q. How is NSP employed in radiolabeling applications, and what precautions are necessary for handling radioactive derivatives?
Tritiated ([³H]) or carbon-14 ([¹⁴C]) NSP is used to label proteins (e.g., transferrin) for trafficking studies. Key steps:
- Conduct reactions in shielded, ventilated facilities.
- Purify labeled proteins via gel filtration to remove unincorporated radioligands.
- Validate labeling efficiency using scintillation counting .
Troubleshooting and Methodological Challenges
Q. Why might NSP fail to conjugate to a target protein, and how can this be resolved?
Common causes include:
Q. How can researchers address batch-to-batch variability in NSP synthesis for reproducible conjugation?
Standardize synthesis protocols with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
